3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5210~1,5~]dec-8-ene-6-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a pyridine ring, and a tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide typically involves multiple steps, including the formation of the benzodioxole and pyridine moieties, followed by their integration into the tricyclic framework. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions to form the necessary bonds . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide involves its interaction with specific molecular targets, such as tubulin, a protein involved in cell division . By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown similar anticancer activity.
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile: This compound also contains the benzodioxole group and is used in proteomics research.
Uniqueness
What sets 3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide apart is its unique tricyclic structure, which provides distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C22H19N3O5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(1S,7R)-3-(1,3-benzodioxol-5-yl)-4-oxo-N-(pyridin-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
InChI |
InChI=1S/C22H19N3O5/c26-20(24-10-13-2-1-7-23-9-13)18-16-5-6-22(30-16)11-25(21(27)19(18)22)14-3-4-15-17(8-14)29-12-28-15/h1-9,16,18-19H,10-12H2,(H,24,26)/t16-,18?,19?,22-/m1/s1 |
InChI Key |
RHMRQORKHHXYNZ-PZNXAURZSA-N |
Isomeric SMILES |
C1[C@@]23C=C[C@@H](O2)C(C3C(=O)N1C4=CC5=C(C=C4)OCO5)C(=O)NCC6=CN=CC=C6 |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1C4=CC5=C(C=C4)OCO5)C(=O)NCC6=CN=CC=C6 |
Origin of Product |
United States |
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